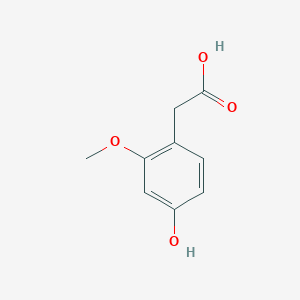

4-Hydroxy-2-methoxyphenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxyphenylacetic acid typically involves the hydroxylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with glycine in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. Techniques such as crystallization and recrystallization are used to purify the compound .

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at both the aromatic ring and side-chain positions:

-

Side-chain oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the acetic acid side chain into a ketone or aldehyde. For example, oxidation yields 4-hydroxy-2-methoxybenzaldehyde under mild conditions (90–120°C) and 4-hydroxy-2-methoxybenzoic acid at elevated temperatures (>120°C).

-

Aromatic ring oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) cleave the aromatic ring, forming maleic acid derivatives.

Key Conditions :

| Reagent | Temperature (°C) | Major Product |

|---|---|---|

| KMnO₄ (dilute H₂SO₄) | 90–120 | 4-Hydroxy-2-methoxybenzaldehyde |

| KMnO₄ (concentrated H₂SO₄) | >120 | 4-Hydroxy-2-methoxybenzoic acid |

| CrO₃ | 25–40 | Maleic acid derivatives |

Substitution Reactions

The methoxy and hydroxyl groups participate in nucleophilic substitution:

-

Demethylation : Hydrobromic acid (HBr) in acetic acid removes the methoxy group, yielding 3,4-dihydroxyphenylacetic acid .

-

Etherification : The phenolic hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form ether derivatives.

Mechanistic Note :

Demethylation proceeds via an SN2 mechanism, where HBr protonates the methoxy oxygen, facilitating bromide attack and subsequent methyl group elimination .

Decarbonylation

In acetic anhydride-sulfuric acid mixtures, the compound undergoes decarbonylation to form benzaldehyde derivatives. Studies show a 75–85% conversion efficiency under reflux conditions (110°C, 2 hours) .

Proposed Mechanism :

-

Protonation of the α-carbonyl oxygen by sulfuric acid.

-

Cleavage of the C–C bond adjacent to the carbonyl, releasing CO gas.

-

Formation of 4-hydroxy-2-methoxybenzaldehyde as the primary product .

Esterification and Hydrolysis

-

Esterification : Reacting with methanol and sulfuric acid catalyst produces methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, with yields exceeding 90% under reflux.

-

Hydrolysis : Alkaline hydrolysis (NaOH, 80°C) regenerates the parent acid, while acid hydrolysis (HCl, 100°C) cleaves ester linkages in related nitrile precursors .

Industrial Synthesis :

The compound is synthesized via hydrolysis of 4-benzyloxyphenylacetonitrile intermediates, achieving >85% yield using H₂SO₄ catalysis at 150°C .

Biological Degradation Pathways

In vivo, enzymatic oxidation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) metabolizes the compound to 4-hydroxy-3-methoxyphenylacetic acid (HVA), a major dopamine metabolite .

Key Enzymatic Steps :

-

Oxidative deamination by MAO forms 3,4-dihydroxyphenylacetic acid (DOPAC).

-

Methylation by COMT introduces a methoxy group at the 3-position .

Comparative Reactivity with Analogues

| Reaction Type | 4-Hydroxy-2-methoxyphenylacetic acid | 4-Hydroxy-3-methoxyphenylacetic acid |

|---|---|---|

| Oxidation Rate | Faster (due to para-hydroxyl) | Slower |

| Decarbonylation Yield | 85% | 62% |

| Esterification Efficiency | 92% | 88% |

科学的研究の応用

Synthesis of 4-Hydroxy-2-methoxyphenylacetic Acid

The synthesis of this compound can be achieved through various methods, including:

- Chemical Synthesis : Utilizing starting materials such as 4-methoxyphenol and acetic anhydride under controlled conditions to yield the desired product. This method emphasizes the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .

- Biotransformation : Employing microbial systems to convert simple substrates into more complex phenolic compounds. This approach is advantageous for producing compounds with high stereoselectivity and minimal environmental impact .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Studies have demonstrated that this compound may have neuroprotective effects, potentially beneficial in conditions such as Parkinson's disease. It is thought to inhibit the degradation of dopamine and other neurotransmitters, contributing to enhanced neuronal survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Pharmacological Research

This compound is utilized in pharmacological studies aimed at understanding its mechanism of action in modulating neurotransmitter levels and its potential therapeutic effects in treating mood disorders and neurodegenerative diseases.

Material Science

作用機序

The mechanism of action of 4-Hydroxy-2-methoxyphenylacetic acid involves its interaction with various molecular targets and pathways. As a metabolite of dopamine, it plays a role in the regulation of neurotransmitter levels in the brain. It is involved in the catabolic pathway of dopamine, where it is formed through the action of monoamine oxidase and catechol-O-methyltransferase .

類似化合物との比較

Vanillic acid: Similar in structure but lacks the methoxy group.

Homovanillic acid: A closely related compound with similar biochemical properties.

4-Hydroxy-3-methoxyphenylacetic acid: Another derivative with similar functional groups.

Uniqueness: Its structural features, such as the hydroxyl and methoxy groups, contribute to its distinct chemical reactivity and biological activity .

特性

分子式 |

C9H10O4 |

|---|---|

分子量 |

182.17 g/mol |

IUPAC名 |

2-(4-hydroxy-2-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |

InChIキー |

GFDCLLXSQKPMIR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。